molecular formula C13H20N4O3 B13452620 tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate

tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B13452620
M. Wt: 280.32 g/mol
InChI Key: BASFCDBVZOSMCW-UHFFFAOYSA-N
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Description

tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with an imidazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with imidazole carboxylic acids. One common method includes the use of tert-butyl chloroformate as a protecting group for the piperazine nitrogen, followed by coupling with 1H-imidazole-2-carboxylic acid under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .

Biology: In biological research, this compound is utilized to study the interactions of imidazole-containing molecules with biological targets. It is also used in the development of enzyme inhibitors and receptor modulators .

Medicine: It is investigated for its pharmacological properties, including its ability to modulate biological pathways and its therapeutic potential in treating diseases .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the design of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating signal transduction pathways . The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that enhance its binding affinity to targets .

Comparison with Similar Compounds

Uniqueness: tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate is unique due to its combination of an imidazole ring and a piperazine ring, providing a versatile scaffold for the development of new compounds. Its tert-butyl ester group enhances its stability and solubility, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-8-6-16(7-9-17)11(18)10-14-4-5-15-10/h4-5H,6-9H2,1-3H3,(H,14,15)

InChI Key

BASFCDBVZOSMCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC=CN2

Origin of Product

United States

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